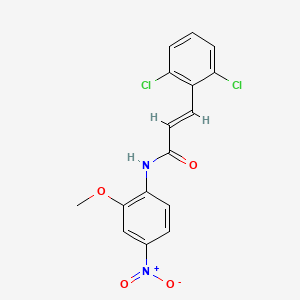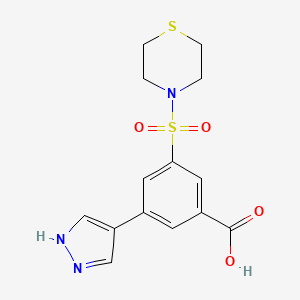![molecular formula C19H21F3N2O B5487839 1-[(6-methyl-2-pyridinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5487839.png)
1-[(6-methyl-2-pyridinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(6-methyl-2-pyridinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MPTP, and it has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
作用机制
MPTP is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase B in the brain. MPP+ is taken up by dopaminergic neurons and causes mitochondrial dysfunction, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPTP has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome in animal models. It has also been shown to affect other neurotransmitter systems, including the noradrenergic and serotonergic systems. Additionally, MPTP has been shown to have effects on the immune system, leading to the activation of microglia and the release of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using MPTP in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, allowing for the study of Parkinson's disease pathophysiology. However, there are limitations to its use, including the fact that it only produces a Parkinson's-like syndrome and not the full range of symptoms seen in human patients. Additionally, MPTP has a short half-life and must be administered repeatedly to produce a sustained effect.
未来方向
There are a variety of future directions for research involving MPTP, including the development of new animal models for Parkinson's disease that more accurately reflect the human condition. Additionally, there is ongoing research into the use of MPTP as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease. Finally, there is interest in developing new compounds that are similar to MPTP but have improved selectivity and longer half-lives, making them more useful for scientific research.
合成方法
The synthesis of MPTP can be achieved through a variety of methods, including the reaction of 6-methyl-2-pyridinemethanol with 3-(trifluoromethyl)benzaldehyde, followed by reduction with sodium borohydride. Other methods involve the use of palladium-catalyzed coupling reactions or the use of Grignard reagents.
科学研究应用
MPTP has a variety of potential applications in scientific research, including its use as a tool for studying the dopamine system in the brain. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome in animal models. This has been used to study the pathophysiology of Parkinson's disease and to test potential treatments for the disorder.
属性
IUPAC Name |
1-[(6-methylpyridin-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c1-14-4-2-7-17(23-14)13-24-10-8-18(25,9-11-24)15-5-3-6-16(12-15)19(20,21)22/h2-7,12,25H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSUHMQLEGNQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B5487757.png)
![4-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5487763.png)


![1-{[(4,6-dimethylquinazolin-2-yl)thio]acetyl}piperidine-4-carboxamide](/img/structure/B5487795.png)
![3-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5487796.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B5487803.png)

![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-nitrobenzoate](/img/structure/B5487830.png)
![2-(4-chloro-3-nitrobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5487836.png)
![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5487840.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(2-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5487846.png)
![3-cyclopentyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B5487855.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5487859.png)
